molecular formula C9H8N4O2 B13077038 2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde

2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13077038
M. Wt: 204.19 g/mol
InChI Key: NYBVNCXGFMEGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde typically involves the condensation of 4-methoxy-1H-pyrazole with a pyrimidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrazole, followed by nucleophilic substitution with a pyrimidine aldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-1H-pyrazol-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

2-(4-methoxypyrazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H8N4O2/c1-15-8-4-12-13(5-8)9-10-2-7(6-14)3-11-9/h2-6H,1H3

InChI Key

NYBVNCXGFMEGDN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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